molecular formula C10H14O3 B14176023 3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one CAS No. 919288-76-9

3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one

Cat. No.: B14176023
CAS No.: 919288-76-9
M. Wt: 182.22 g/mol
InChI Key: OPGJUHCSQWTULM-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one is a heterocyclic compound belonging to the class of pyranones It is characterized by a pyran ring with various substituents, including ethyl, hydroxy, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with propyl aldehyde in the presence of a base can lead to the formation of the desired pyranone . Another method involves the use of palladium-catalyzed telomerization of butadiene, which has been shown to be effective for synthesizing similar compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

919288-76-9

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-ethyl-4-hydroxy-6-propylpyran-2-one

InChI

InChI=1S/C10H14O3/c1-3-5-7-6-9(11)8(4-2)10(12)13-7/h6,11H,3-5H2,1-2H3

InChI Key

OPGJUHCSQWTULM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=O)O1)CC)O

Origin of Product

United States

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